molecular formula C16H14ClNO2 B11952884 3-Phenylallyl N-(2-chlorophenyl)carbamate

3-Phenylallyl N-(2-chlorophenyl)carbamate

Cat. No.: B11952884
M. Wt: 287.74 g/mol
InChI Key: KXAVOCQKQLQHKX-RMKNXTFCSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylallyl N-(2-chlorophenyl)carbamate typically involves the reaction of 3-phenylallyl alcohol with 2-chlorophenyl isocyanate. The reaction is carried out in an inert solvent such as dichloromethane, under anhydrous conditions, and at a controlled temperature to ensure the formation of the desired carbamate ester .

Industrial Production Methods

Industrial production methods for carbamate esters like this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Phenylallyl N-(2-chlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 3-Phenylallyl N-(2-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular proteins and disrupt normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylallyl N-(2-chlorophenyl)carbamate is unique due to the presence of both the phenylallyl and 2-chlorophenyl groups. This combination imparts specific chemical and biological properties that are distinct from other carbamate esters .

Properties

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

[(E)-3-phenylprop-2-enyl] N-(2-chlorophenyl)carbamate

InChI

InChI=1S/C16H14ClNO2/c17-14-10-4-5-11-15(14)18-16(19)20-12-6-9-13-7-2-1-3-8-13/h1-11H,12H2,(H,18,19)/b9-6+

InChI Key

KXAVOCQKQLQHKX-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC(=O)NC2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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